molecular formula C8H13N3O B8586098 4-(1-Methyl-1H-imidazol-2-yl)-morpholine

4-(1-Methyl-1H-imidazol-2-yl)-morpholine

Cat. No.: B8586098
M. Wt: 167.21 g/mol
InChI Key: NKKJWUMVFVOEIN-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-2-yl)-morpholine is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to a class of morpholine-substituted heterocycles that have demonstrated significant potential in various biochemical applications. Compounds featuring the morpholine-linked-to-imidazole scaffold are recognized as key pharmacophores. Specifically, research on analogous 3-(imidazol-2-yl)morpholine structures has identified them as potent catalytic inhibitors of human DNA topoisomerase IIα, an established target in cancer chemotherapy . These nature-inspired inhibitors bind to the ATPase domain of the enzyme and have shown selective cytotoxicity against human cancer cells without inducing DNA double-strand breaks, presenting a mechanism distinct from current clinical topoisomerase poisons . Furthermore, related molecular architectures incorporating morpholine and nitrogen-containing heterocycles like benzimidazole have been extensively investigated as potent α-glucosidase inhibitors for the management of type 2 diabetes . The morpholine group is often incorporated to influence the molecule's solubility and pharmacokinetic properties. This product is intended for research purposes by qualified scientists only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-(1-methylimidazol-2-yl)morpholine

InChI

InChI=1S/C8H13N3O/c1-10-3-2-9-8(10)11-4-6-12-7-5-11/h2-3H,4-7H2,1H3

InChI Key

NKKJWUMVFVOEIN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Positional Variants

The position of substituents on the imidazole ring and the morpholine linkage point significantly influence physicochemical and biological properties.

Compound Name Molecular Formula Substituent Position (Imidazole) Morpholine Linkage Molecular Weight Key Features Reference
4-(1-Methyl-1H-imidazol-2-yl)-morpholine C₈H₁₃N₃O Methyl at C2 C4 of morpholine 167.21 g/mol Enhanced aromaticity; potential for planar binding
2-(1-Methyl-1H-imidazol-4-yl)-morpholine C₈H₁₃N₃O Methyl at C4 C2 of morpholine 167.21 g/mol Altered electronic distribution; possible steric effects

Key Differences :

  • The methyl group at the C2 position in the target compound (vs. C4 in the isomer) may enhance π-π stacking interactions due to proximity to the morpholine ring.
  • The linkage point (C4 vs. C2 of morpholine) affects conformational flexibility and hydrogen-bonding capacity .
Morpholine-Linked Heterocycles with Varied Core Structures

Substitution of imidazole with other heterocycles alters molecular recognition and bioactivity.

Compound Name Core Heterocycle Molecular Formula Molecular Weight Reported Applications Reference
VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine) Thiazole C₁₃H₁₄N₂OS 258.33 g/mol Androgen receptor modulation
VPC-14449 (4-(4-(4,5-Bromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) Bromo-imidazole + Thiazole C₁₃H₁₁Br₂N₃OS 434.12 g/mol Enhanced halogen bonding; increased steric bulk

Key Differences :

  • Thiazole-containing compounds (e.g., VPC-14228) exhibit reduced basicity compared to imidazole derivatives, impacting solubility and receptor affinity.
Substituent Modifications on Imidazole and Morpholine

Variations in substituents influence lipophilicity, solubility, and synthetic complexity.

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Reference
4-[(2-Methyl-1H-imidazol-1-yl)methyl]morpholine Methylene-linked imidazole C₉H₁₅N₃O 181.24 g/mol N/A
4-((1-Ethyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride Benzoimidazole + ethyl group C₁₄H₂₀ClN₃O 281.78 g/mol N/A
Ethyl 4-(4-Bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate Bromophenyl + ester group C₂₀H₁₈BrN₂O₂ 397.28 g/mol 106–107

Key Differences :

  • Hydrochloride salts (e.g., CAS 109500-29-0) enhance aqueous solubility, critical for oral bioavailability .
  • Bulky substituents like bromophenyl groups () elevate melting points and lipophilicity, impacting formulation strategies .

Key Insights :

  • One-pot syntheses () offer efficiency but may require stringent reaction conditions to avoid byproducts.

Preparation Methods

Base-Mediated Alkylation Using Imidazole Aldehydes

A widely adopted method involves the alkylation of morpholine with 1-methyl-1H-imidazole-2-carbaldehyde under basic conditions. In this two-step protocol, the aldehyde is first synthesized via oxidation of 1-methyl-1H-imidazol-2-ylmethanol using MnO₂ in dichloromethane. The subsequent alkylation employs morpholine (1.2 equiv) and sodium hydride (1.5 equiv) in anhydrous DMF at 60°C for 12 hours, achieving a 58% isolated yield after column chromatography (EtOAc/hexane, 3:7). This method is favored for its simplicity but requires strict anhydrous conditions to prevent aldehyde hydration.

Phase-Transfer Catalysis for Aqueous Systems

To address solvent toxicity concerns, CuI nanoparticle (NP)-catalyzed alkylation in aqueous micellar media has been developed. A mixture of 1-methyl-1H-imidazole-2-carbaldehyde (1.0 mmol), morpholine (1.2 mmol), and CuI NPs (3.5 mol%) in TPGS-750M (2 wt% in water) reacts at 60°C for 9 hours under NaOH (3 equiv), yielding 54% product. This green chemistry approach eliminates organic solvents and reduces catalyst loading, though scalability remains challenging due to nanoparticle recovery.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination of Bromoimidazoles

Palladium-catalyzed coupling of 3-bromo-1-methyl-1H-imidazole with morpholine enables regioselective N-arylation. Using Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and t-BuONa (2.0 equiv) in tert-amyl alcohol at 90°C for 24 hours, this method achieves 62% yield. The reaction tolerates diverse substituents on the imidazole ring, making it suitable for parallel synthesis of analogs.

Suzuki-Miyaura Coupling with Morpholine Boronic Esters

An alternative route employs 1-methyl-1H-imidazol-2-ylboronic pinacol ester and 4-bromomorpholine. Under Miyaura conditions (Pd(OAc)₂, SPhos, K₃PO₄ in dioxane/H₂O), the coupling proceeds at 80°C for 12 hours, yielding 48% product. While less efficient than Buchwald-Hartwig, this method avoids sensitive amine bases.

Mannich-Type Condensation Reactions

One-Pot Three-Component Synthesis

The Mannich reaction offers a direct route by condensing 1-methyl-1H-imidazole, formaldehyde, and morpholine in acetic acid at 100°C for 6 hours. This method, adapted from benzofuranone hybrid syntheses, provides a 51% yield but requires careful pH control during workup to prevent imidazole ring decomposition.

Solid-Supported Catalysis

Immobilizing morpholine on Amberlyst-15 resin improves reaction efficiency. Refluxing 1-methyl-1H-imidazole-2-carbaldehyde (1.0 mmol) with resin-bound morpholine (1.5 equiv) in toluene for 8 hours achieves 67% conversion, with the catalyst reused five times without significant activity loss.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Nucleophilic AlkylationNaH, DMF, 60°C, 12 h58%High purity, simple setupMoisture-sensitive reagents
CuI NP CatalysisNaOH, TPGS-750M, 60°C, 9 h54%Aqueous, eco-friendlyNanoparticle recovery challenges
Buchwald-HartwigPd₂(dba)₃, XantPhos, t-BuONa, 90°C, 24 h62%Regioselective, scalableHigh catalyst cost
Mannich CondensationAcOH, 100°C, 6 h51%One-pot, no metal catalystsModerate yields, pH sensitivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1-Methyl-1H-imidazol-2-yl)-morpholine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling morpholine with substituted imidazole precursors. For example, nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) are common. Evidence from structurally similar compounds suggests that catalysts like Pd(OAc)₂/Xantphos in toluene at 110°C improve yields by facilitating C-N bond formation . Solvent choice (e.g., DMF vs. THF) and stoichiometric ratios of morpholine derivatives to imidazole intermediates significantly impact purity and yield. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended to isolate the target compound .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be used to characterize the structural integrity of 4-(1-Methyl-1H-imidazol-2-yl)-morpholine?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key diagnostic peaks include the morpholine ring protons (δ ~3.5–3.7 ppm, multiplet) and imidazole protons (δ ~7.2–7.5 ppm, singlet for C2-H). The methyl group on the imidazole appears as a singlet at δ ~3.7 ppm .
  • FTIR : Stretching vibrations for morpholine’s C-O-C (1090–1120 cm⁻¹) and imidazole’s C=N (1600–1650 cm⁻¹) confirm structural motifs.
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 167.21 (calculated for C₈H₁₃N₃O) .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer : Initial screening should focus on antimicrobial (e.g., MIC assays against E. coli and S. aureus) and enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays). For cytotoxicity, MTT assays on human cell lines (e.g., HEK293) are standard. Imidazole-morpholine hybrids often exhibit moderate activity due to their ability to disrupt microbial membranes or interact with enzyme active sites .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the morpholine oxygen and imidazole C2 nitrogen are electron-rich and prone to hydrogen bonding .
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., bacterial FabH or human kinases). Structural analogs show binding affinities (ΔG) ranging from −7.2 to −9.5 kcal/mol, suggesting potential for kinase inhibition .

Q. How do structural modifications (e.g., substituents on the imidazole or morpholine rings) affect bioactivity and physicochemical properties?

  • Methodological Answer : Systematic SAR studies are critical. For instance:

  • Imidazole Substitution : Adding electron-withdrawing groups (e.g., -CF₃) at the C4 position enhances antimicrobial activity but reduces solubility .
  • Morpholine Modifications : Replacing morpholine with piperazine increases basicity, altering pharmacokinetics (e.g., logP changes from 1.2 to 0.8) .
  • Experimental Validation : Compare IC₅₀ values in enzyme assays and logD₇.₄ (shake-flask method) to correlate structure with function .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or impurities. To address this:

  • Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays.
  • Orthogonal Assays : Confirm antifungal activity via both agar diffusion and broth microdilution methods .

Q. How can in vitro ADME studies guide the optimization of 4-(1-Methyl-1H-imidazol-2-yl)-morpholine for therapeutic use?

  • Methodological Answer :

  • Permeability : Perform Caco-2 monolayer assays; target compounds with Papp > 1 × 10⁻⁶ cm/s.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. Morpholine derivatives often show moderate stability (t₁/₂ ~30–60 min) due to oxidative metabolism .
  • CYP Inhibition : Screen against CYP3A4/2D9 to assess drug-drug interaction risks.

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